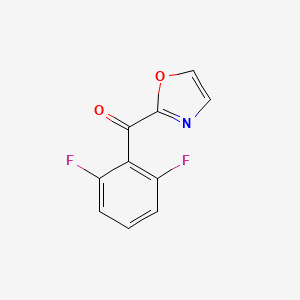

2-(2,6-Difluorobenzoyl)oxazole

描述

Significance of Oxazole (B20620) Heterocycles in Synthetic and Mechanistic Chemistry

Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is a cornerstone in the field of heterocyclic chemistry. First synthesized in 1917, oxazoles have since been the focus of extensive study due to their versatile applications and unique chemical properties. numberanalytics.com The oxazole ring is an aromatic system, which imparts considerable stability. numberanalytics.com This structural feature makes oxazole and its derivatives valuable scaffolds in the synthesis of more complex molecules. numberanalytics.comrsc.org

In synthetic chemistry, oxazoles serve as crucial intermediates for creating a wide array of organic compounds, including other heterocycles like pyridines and furans through Diels-Alder reactions. rsc.orgwikipedia.org Various synthetic methodologies have been developed to construct the oxazole ring, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs). numberanalytics.comnih.govslideshare.net The reactivity of the oxazole ring, including its susceptibility to electrophilic and nucleophilic substitution, further broadens its synthetic utility. wikipedia.org

From a mechanistic standpoint, the electronic properties of the oxazole ring, characterized by its aromaticity and reduced basicity compared to similar heterocycles like imidazole, offer unique opportunities for molecular design. This allows chemists to fine-tune the electronic and steric properties of molecules, which is particularly important in the development of new catalysts and materials. The study of oxazole-containing compounds continues to be a vibrant area of research, with ongoing efforts to discover new synthetic routes and applications. rsc.orgnih.gov

Role of Fluorination in Molecular Design and its Influence on Chemical Properties

One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. wikipedia.org This can prolong the half-life of a drug, allowing for less frequent dosing. youtube.comwikipedia.org Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. wikipedia.org This enhanced lipophilicity can improve a drug's absorption and distribution in the body by facilitating its passage through cell membranes. wikipedia.orgacs.org

Fluorination can also influence a molecule's binding affinity to its biological target. tandfonline.com The high electronegativity of fluorine can alter the electron distribution within a molecule, affecting its pKa, dipole moment, and chemical reactivity. tandfonline.com These changes can lead to stronger interactions with proteins and other biological macromolecules, resulting in enhanced potency and selectivity. youtube.comtandfonline.com The strategic placement of fluorine atoms is a key consideration in the design of new therapeutic agents, with approximately 20% of all commercialized pharmaceutical drugs containing fluorine. wikipedia.org

Overview of 2-(2,6-Difluorobenzoyl)oxazole as a Research Target Compound

The systematic IUPAC name for this compound is (2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone. Research into this compound and its analogs is driven by the potential for synergistic effects arising from the combination of the oxazole heterocycle and the difluorinated phenyl ring. The oxazole moiety is a well-established pharmacophore found in numerous biologically active natural products and synthetic compounds with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govaip.orgontosight.ainih.gov

The presence of the 2,6-difluorobenzoyl group is also significant. This motif has been investigated for its potential in developing acaricidal and insecticidal agents. Furthermore, the specific substitution pattern of the fluorine atoms on the phenyl ring can influence the compound's conformational preferences and its interactions with biological targets.

A common laboratory synthesis for this type of compound involves the acylation of oxazole with 2,6-difluorobenzoyl chloride in the presence of a base. Research has explored the antimicrobial properties of similar compounds, with some showing effectiveness against various bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis. Further research continues to explore the full potential of this compound and related structures in various fields of chemistry and beyond.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZIGHLZLIEDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642106 | |

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-44-6 | |

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 2,6 Difluorobenzoyl Oxazole and Analogous Structures

Classical and Contemporary Methodologies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a fundamental step in the synthesis of the target molecule and its analogs. Over the years, a variety of methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed processes.

Cyclization and Condensation Approaches

Classical methods for oxazole synthesis often rely on the cyclization and dehydration of suitable precursors. The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com While effective, these methods can sometimes require harsh conditions and may result in lower yields. ijpsonline.com Another established method is the Fischer oxazole synthesis, which utilizes the reaction of cyanohydrins with aromatic aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com

A notable condensation approach involves the reaction of α-haloketones with primary amides, known as the Bredereck reaction, which provides a straightforward route to 2,4-disubstituted oxazoles. ijpsonline.com The Erlenmeyer-Pochl reaction is another historical method used for oxazole synthesis. ijpsonline.com More contemporary condensation strategies have focused on improving yields and reaction conditions. For example, the use of polyphosphoric acid as a cyclo-dehydrating agent has been shown to increase yields in certain cyclization reactions. ijpsonline.com

A specific example of a cyclization approach involves the preparation of amidoalcohol intermediates from amino acid esters and substituted benzoyl chlorides. These intermediates are then cyclized to form the oxazole ring.

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis has emerged as a powerful and versatile tool for the construction of the oxazole nucleus. nih.govmdpi.com This reaction typically involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comwikipedia.org The process proceeds through an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole. nih.govmdpi.com

The Van Leusen reaction is valued for its operational simplicity, the ready availability of starting materials, and its broad substrate scope. nih.gov Numerous adaptations have been developed to enhance its efficiency and applicability. For instance, microwave-assisted Van Leusen synthesis has been shown to accelerate reaction times and improve yields. nih.gov The use of ionic liquids as solvents has also been explored, offering a "green" alternative and facilitating high yields for a broad range of substrates. nih.gov Furthermore, the development of pressure reactor technology has dramatically reduced reaction times from hours to minutes. sciforum.net

The versatility of the Van Leusen reaction is highlighted by its use in one-pot syntheses to generate 4,5-disubstituted oxazoles and in the construction of complex, multi-oxazole containing molecules. nih.gov

Copper-Catalyzed Oxidative Cyclization Pathways for Oxazole Derivatives

In recent years, copper-catalyzed reactions have gained significant traction for the synthesis of oxazole derivatives due to the low cost and ready availability of copper catalysts. nih.gov These methods often proceed via oxidative C-H functionalization, providing an efficient route to various substituted oxazoles. nih.govresearchgate.net

One such strategy involves the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov This reaction, which can be carried out at room temperature, utilizes a single-electron oxidant like CuBr2 to trigger the cyclization via a radical pathway, leading to 2,5-disubstituted oxazoles in moderate to high yields. nih.gov Another approach employs a copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes, which also furnishes 2,5-disubstituted oxazoles. tandfonline.com

Palladium-catalyzed/copper-mediated oxidative cyclization has also been developed for the regioselective synthesis of trisubstituted oxazoles. rsc.org This cascade reaction involves the formation of both C-N and C-O bonds. Furthermore, copper-catalyzed oxidative annulation of benzylamines and 1,3-dicarbonyl compounds provides another convenient route to oxazoles. researchgate.net These copper-based methodologies represent an attractive alternative to traditional methods, often offering milder reaction conditions and high efficiency. researchgate.net

| Oxazole Synthesis Method | Key Reactants | Catalyst/Reagent | Key Features |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Dehydrating agents (e.g., H2SO4, POCl3) | Classical cyclodehydration. pharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrins, Aromatic aldehydes | Anhydrous HCl | Forms 2,5-disubstituted oxazoles. ijpsonline.com |

| Bredereck Reaction | α-Haloketones, Primary amides | - | Efficient for 2,4-disubstituted oxazoles. ijpsonline.com |

| Van Leusen Oxazole Synthesis | Aldehydes, TosMIC | Base (e.g., K2CO3) | Versatile, mild conditions, broad scope. nih.govmdpi.com |

| Copper-Catalyzed Cyclization | Enamides | Cu(II) salts (e.g., CuBr2) | Room temperature, radical pathway. nih.gov |

| Pd/Cu-Catalyzed Cyclization | Not specified | Pd and Cu catalysts | Cascade reaction for trisubstituted oxazoles. rsc.org |

Regioselective Introduction of the 2,6-Difluorobenzoyl Moiety

Once the oxazole ring is formed, the next critical step is the regioselective introduction of the 2,6-difluorobenzoyl group. This can be achieved through several synthetic strategies, primarily involving acylation or carbon-carbon bond formation.

Acylation of Oxazole with 2,6-Difluorobenzoyl Chloride

A direct and common method for introducing the 2,6-difluorobenzoyl group is through the acylation of a pre-formed oxazole ring with 2,6-difluorobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the oxazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base, such as triethylamine, is often employed to neutralize the hydrochloric acid byproduct and to facilitate the nucleophilic attack. The choice of solvent is also crucial, with anhydrous dichloromethane (B109758) being a common option. The reaction temperature can be controlled, ranging from low temperatures to moderate reflux, to optimize the yield and minimize side reactions. The electrophilicity of the oxazole ring can influence the reaction, with electron-releasing substituents on the ring generally facilitating the substitution. pharmaguideline.com

Strategies for Carbon-Carbon Bond Formation with Difluorinated Aromatic Precursors

An alternative to direct acylation involves forming a carbon-carbon bond between the oxazole nucleus and a difluorinated aromatic precursor. These methods offer a different retrosynthetic approach and can be advantageous in certain synthetic schemes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For instance, a palladium(II)/copper(I)-mediated cross-coupling reaction involving C-H activation of the oxazole can be used to form a C-C bond with a suitable difluorinated aromatic partner. nih.gov

Optimization of Reaction Conditions and Catalyst Systems in Oxazole Synthesis

The successful synthesis of complex oxazoles hinges on the meticulous optimization of reaction parameters and the selection of an appropriate catalyst system. The yield, purity, and selectivity of the final product are profoundly influenced by variables such as the choice of solvent, base, temperature, and catalyst. scielo.brscielo.br

Key to optimization is balancing conversion of the starting materials with the selectivity towards the desired product. scielo.brscielo.br For instance, in reactions like the synthesis of dihydrobenzofuran neolignans via oxidative coupling, different silver(I) reagents showed varied efficacy, with silver(I) oxide providing the best equilibrium between conversion and selectivity. scielo.brscielo.br A similar systematic approach is vital in oxazole synthesis. The choice of solvent can be critical; acetonitrile, for example, has been shown to provide a good balance between conversion and selectivity while being a "greener" alternative to more traditional solvents like dichloromethane or benzene (B151609). scielo.brscielo.br

Catalyst systems play a pivotal role in modern oxazole synthesis. Various transition metals have been employed to facilitate these transformations:

Rhodium Catalysts: Dirhodium(II) catalysts, such as rhodium acetate, have proven highly efficient in the reaction of diazo compounds with oximes or nitriles to form multi-functionalized oxazoles in high yields under mild conditions. nih.gov This method represents a significant improvement over previously reported syntheses from diazoacetates and nitriles, which often resulted in low yields. nih.gov

Palladium and Copper Catalysts: Palladium and copper catalysts are frequently used for direct arylation reactions to create 2,4-disubstituted oxazoles. ijpsonline.comtandfonline.com Suzuki-Miyaura coupling reactions, often catalyzed by palladium or nickel complexes, are also employed to introduce aryl or vinyl groups to the oxazole core. ijpsonline.comtandfonline.comorganic-chemistry.org

Copper(II) Triflate: This catalyst has been utilized in the synthesis of 2,4-disubstituted oxazole derivatives by reacting diazoketones with amides. tandfonline.com

The following table illustrates a hypothetical optimization process for an oxazole synthesis, based on principles from related heterocyclic syntheses, demonstrating how varying conditions can impact the outcome.

| Entry | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | 45 |

| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | 62 |

| 3 | CuI/L-proline | K₂CO₃ | DMSO | 90 | 8 | 75 |

| 4 | Rh₂(OAc)₄ | - | DCM | 25 | 4 | 88 |

| 5 | Rh₂(OAc)₄ | - | Acetonitrile | 25 | 4 | 91 |

This table is a representative example and does not correspond to the synthesis of 2-(2,6-Difluorobenzoyl)oxazole itself.

Green Chemistry and Sustainable Synthesis Approaches for Oxazole Derivatives

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by using less hazardous chemicals, employing renewable resources, and improving energy efficiency. mdpi.comisfcppharmaspire.comnih.govejcmpr.com The synthesis of oxazoles and other heterocycles has significantly benefited from these approaches, which include the use of alternative energy sources and environmentally benign solvent systems. nih.govrsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. nih.govacs.org In the context of oxazole synthesis, microwave-assisted protocols have been developed for efficient [3+2] cycloaddition reactions. For example, the reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) can be completed in just 8 minutes under microwave irradiation at 65°C, affording 5-substituted oxazoles in excellent yields (up to 96%). nih.govacs.org This method is noted for its simple procedure, compatibility with various functional groups, and non-chromatographic purification. nih.govacs.org

The table below summarizes the conditions for a microwave-assisted synthesis of 5-phenyl oxazole. nih.govacs.org

| Parameter | Condition |

|---|---|

| Reactants | Benzaldehyde, TosMIC |

| Base | K₃PO₄ (2 equiv.) |

| Solvent | Isopropanol (IPA) |

| Temperature | 65 °C |

| Microwave Power | 350 W |

| Time | 8 min |

| Yield | 96% |

Ultrasound irradiation is another alternative energy source that can promote organic reactions, often through the phenomenon of acoustic cavitation. nih.gov

The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. isfcppharmaspire.com Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained considerable attention as sustainable alternatives. mdpi.comisfcppharmaspire.com

Ionic Liquids (ILs) are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and can often be recycled. organic-chemistry.orgtandfonline.com An improved one-pot van Leusen oxazole synthesis has been developed using ILs such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org This method allows for the preparation of 4,5-disubstituted oxazoles in high yields at room temperature. organic-chemistry.org A key advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant drop in product yield. organic-chemistry.org

Deep Eutectic Solvents (DESs) are mixtures of two or more components that form a eutectic with a melting point much lower than the individual components. mdpi.commdpi.com They are often composed of readily available, inexpensive, non-toxic, and biodegradable substances like choline (B1196258) chloride and urea (B33335) or glycerol. mdpi.comisfcppharmaspire.com DESs can act as both the solvent and a catalyst in chemical transformations. isfcppharmaspire.com For instance, a one-pot, three-component reaction between urea, an active methylene (B1212753) compound, and N-Bromosuccinamide using a DES as the catalyst can produce 2-aminooxazole derivatives in excellent yields under mild conditions. ijpsonline.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for hazardous or highly exothermic reactions. rsc.orgmit.edu These advantages include superior heat and mass transfer, enhanced safety, and improved scalability. rsc.orgmit.edu

The synthesis of fluorinated heterocycles is particularly well-suited to flow chemistry. acs.org The introduction of fluorine or trifluoromethyl groups can involve reactive and hazardous reagents, and the precise control over reaction parameters offered by flow reactors mitigates these risks. rsc.orgacs.org For example, a continuous-flow route for preparing trifluoromethylated N-fused heterocycles has been developed, demonstrating a significant improvement over batch methods by combining reaction steps and avoiding intermediate purification. acs.org This approach not only enhances safety but also increases efficiency, making it attractive for pharmaceutical manufacturing. nih.govacs.org The ability to precisely control temperature and residence time in a flow reactor is crucial for maximizing the yield and selectivity of fluorinated products. rsc.orgacs.org

Mechanistic Organic Chemistry and Reactivity of 2 2,6 Difluorobenzoyl Oxazole

Reaction Pathways and Transformation Mechanisms of the Oxazole (B20620) Core

The oxazole ring in 2-(2,6-difluorobenzoyl)oxazole is an electron-deficient aromatic system, a characteristic that profoundly influences its reactivity. Its transformations are largely governed by the stability of the ring and the nature of the attacking reagents.

Electrophilic and Nucleophilic Reactivity of the Oxazole Ring

The reactivity of the oxazole ring is a nuanced balance of its inherent aromaticity and the electronic effects of its heteroatoms and substituents. numberanalytics.comnumberanalytics.com The nitrogen atom at position 3 imparts pyridine-like properties, while the oxygen atom at position 1 contributes furan-like characteristics. pharmaguideline.com

Electrophilic Reactivity: Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.comslideshare.net When such reactions do occur, they typically favor the C4 or C5 position over the C2 position. pharmaguideline.com The presence of electron-donating groups on the ring is often required to facilitate electrophilic attack. numberanalytics.comslideshare.nettandfonline.com In the case of this compound, the potent electron-withdrawing effect of the 2,6-difluorobenzoyl group further deactivates the ring towards electrophiles.

Nucleophilic Reactivity: The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comcutm.ac.in This is further enhanced by the attached electron-withdrawing 2,6-difluorobenzoyl group. While direct nucleophilic aromatic substitution on the oxazole ring is uncommon, the presence of a good leaving group at the C2 position can enable such reactions. tandfonline.comcutm.ac.in More frequently, nucleophilic attack, especially at C2, leads to ring-opening rather than substitution. pharmaguideline.comtandfonline.com

Deprotonation is a key reaction, with the hydrogen at C2 being the most acidic (pKa ≈ 20), followed by C5 and then C4. tandfonline.comwikipedia.org This deprotonation at C2 can be accomplished with strong bases and creates a lithio salt that is a versatile intermediate. wikipedia.org The basic nitrogen at position 3 can undergo protonation with acids to form oxazolium salts or N-alkylation with alkylating agents. pharmaguideline.comtandfonline.com

| Position | Reactivity Type | Description | Influencing Factors |

|---|---|---|---|

| C2 | Nucleophilic Attack / Deprotonation | Most electron-deficient and acidic position. Prone to attack by strong nucleophiles and deprotonation by strong bases. pharmaguideline.comcutm.ac.inwikipedia.org | Activated by electron-withdrawing groups at C2 (like the 2,6-difluorobenzoyl group). |

| N3 | Protonation / Alkylation | Acts as a weak base (pKa of conjugate acid is ~0.8). wikipedia.org Can be protonated by acids or alkylated. pharmaguideline.comtandfonline.com | Inherent basicity of the pyridine-like nitrogen. |

| C4 | Electrophilic Substitution | Less reactive towards electrophiles than C5. pharmaguideline.com | Requires activation by electron-donating groups. pharmaguideline.com |

| C5 | Electrophilic Substitution | The preferred site for electrophilic aromatic substitution, although still requires activating groups. wikipedia.org | Considered the most reactive position for electrophilic attack. tandfonline.com |

Ring-Opening Reactions and Subsequent Transformations

A characteristic feature of oxazole chemistry is the propensity of the ring to open under various conditions, leading to acyclic intermediates that can undergo subsequent transformations.

Nucleophile-Induced Ring Opening: Strong nucleophiles often cause the oxazole ring to cleave instead of undergoing substitution. pharmaguideline.comtandfonline.com For instance, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles through a ring-opening and recyclization sequence. pharmaguideline.comtandfonline.com

Base-Induced Ring Opening: Deprotonation at the C2 position with a strong base like n-butyllithium generates a 2-lithio-oxazole. This species exists in equilibrium with a ring-opened isonitrile enolate, which can be trapped, providing a pathway to functionalized acyclic products. pharmaguideline.comcutm.ac.inwikipedia.org

Reductive and Oxidative Cleavage: The oxazole ring can be opened by both reduction and oxidation. Catalytic hydrogenation or reduction with agents like sodium in liquid ammonia can lead to cleavage and the formation of open-chain products. tandfonline.com Similarly, strong oxidizing agents such as potassium permanganate (B83412) or chromic acid can break open the ring. pharmaguideline.com

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions with various dienophiles like alkenes and alkynes. pharmaguideline.comwikipedia.org The initial cycloaddition forms a bicyclic adduct containing an oxygen bridge. This adduct is often unstable and can eliminate the oxygen bridge to form substituted pyridines, a transformation that has been utilized in the synthesis of vitamin B6 precursors. wikipedia.orgresearchgate.net

Chemical Transformations Involving the 2,6-Difluorobenzoyl Group

The 2,6-difluorobenzoyl moiety is a key driver of the molecule's reactivity, both through its electronic influence on the oxazole ring and by undergoing its own characteristic reactions.

Substitution Reactions on the Fluorinated Aromatic Ring

The benzene (B151609) ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing fluorine atoms and the carbonyl group.

Fluorine is a good leaving group in SNAr reactions. In polyfluorinated benzenes, nucleophilic attack readily displaces fluorine atoms. nih.gov The reaction of hexafluorobenzene (B1203771) with various nucleophiles like hydroxides, alkoxides, and organolithium compounds results in the substitution of one or more fluorine atoms. nih.gov In molecules with multiple fluorine atoms, the site of substitution is directed by the other substituents. Typically, substitution occurs at the position para to an existing group. nih.gov For this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The reaction conditions, such as the nature of the nucleophile and solvent, would be critical in determining the outcome. nih.govrsc.org

Reduction and Oxidation Reactions of the Carbonyl Moiety

The carbonyl group bridging the phenyl and oxazole rings is susceptible to standard ketone chemistry, primarily reduction.

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride. This transformation is seen in a similar system where amidoesters are reduced to amidoalcohols. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, could potentially reduce the carbonyl group completely to a methylene (B1212753) bridge (-CH₂-), yielding 2-(2,6-difluorobenzyl)oxazole.

Oxidation: The oxidation of the carbonyl group itself is not a typical reaction for ketones. However, under certain oxidative conditions, cleavage of the bond between the carbonyl carbon and the oxazole ring could occur, potentially leading to the formation of 2,6-difluorobenzoic acid. This is analogous to the oxidation of 4,5-diphenyloxazole, which yields benzoic acid among other products, suggesting that harsh oxidation may lead to ring fragmentation. wikipedia.org

Investigations into Reaction Intermediates and Transition States

Understanding the transient species formed during the reactions of this compound is crucial for predicting and controlling its chemical transformations. While direct studies on this specific molecule are limited, mechanistic investigations of related oxazole and azole systems provide significant insights.

A key intermediate in oxazole chemistry is the ring-opened isonitrile that exists in equilibrium with the C2-lithiated oxazole. wikipedia.orgnih.gov This intermediate is central to many transformations that proceed via C2-deprotonation.

In the context of metal-catalyzed reactions, significant work has been done to identify intermediates. For example, a palladium-catalyzed decarbonylative C-H functionalization of azoles was found to proceed through a well-defined (XantPhos)PdII(CF₂H)(carboxylate) intermediate . acs.org Structural analysis of this intermediate revealed an unusual seesaw geometry, which was hypothesized to be critical for its catalytic activity. This study provides a strong precedent for the types of organometallic intermediates that could be involved in transition-metal-mediated reactions of this compound. acs.orgstrath.ac.uk

Other proposed reaction intermediates in oxazole synthesis and transformation include:

Acylpyridinium salts and subsequent cyclization intermediates in reactions of carboxylic acids with isocyanoacetates. acs.org

Bicyclic adducts in Diels-Alder reactions, which are the precursors to substituted pyridines. wikipedia.org

Vinyl anion and heterocyclization intermediates in the reaction of 1,3-diynes to form trisubstituted oxazoles. acs.org

Computational studies on related heterocyclic systems, such as the Brønsted acid-promoted ring-opening of 2H-azirines, have been used to model reaction pathways and transition states, suggesting that such reactions may involve a ring-opening, annulation, and hydrogen rearrangement process. rsc.org These approaches could be applied to elucidate the complex reaction mechanisms of this compound.

| Intermediate/Transition State | Reaction Type | Method of Investigation | Key Findings |

|---|---|---|---|

| Ring-Opened Isonitrile Enolate | C2-Deprotonation of Oxazole | Trapping Experiments | Exists in equilibrium with the C2-lithiated oxazole; a key intermediate for C2-functionalization. wikipedia.orgnih.gov |

| (XantPhos)PdII(CF₂H)(carboxylate) | Pd-catalyzed C-H Functionalization | NMR Spectroscopy, X-ray Crystallography | A catalytically competent intermediate with an unusual seesaw geometry enforced by the XantPhos ligand. acs.org |

| Bicyclic Adduct | Diels-Alder Cycloaddition | Isolation (in some cases), Product Analysis | Primary adduct formed from the reaction of oxazole (as a diene) with a dienophile; often rearranges to a pyridine (B92270). wikipedia.orgresearchgate.net |

| Acylpyridinium Salt | Oxazole Synthesis | Plausible Mechanism Proposal | Proposed intermediate from the activation of a carboxylic acid, which then reacts with an isocyanide. acs.org |

| Vinyl Anion | Oxazole Synthesis from Diynes | Plausible Mechanism Proposal | Proposed intermediate following the addition of an amide anion to a 1,3-diyne. acs.org |

Spectroscopic Characterization and Structural Elucidation of 2 2,6 Difluorobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the number and types of hydrogen atoms present in a molecule. For 2-(2,6-Difluorobenzoyl)oxazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazole (B20620) and the difluorobenzoyl rings. The protons on the oxazole ring, typically found at positions 4 and 5, would exhibit characteristic chemical shifts. The aromatic protons of the difluorophenyl group would appear in a separate region of the spectrum, with their multiplicity and coupling constants providing insights into their substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxazole H-4 | 7.0 - 8.0 | d or s | - |

| Oxazole H-5 | 7.0 - 8.0 | d or s | - |

| Aromatic H-3', H-5' | 6.9 - 7.5 | t | 8.0 - 9.0 |

| Aromatic H-4' | 7.4 - 7.8 | m | - |

> Note: This is a predicted data table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the benzoyl group is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the oxazole ring and the difluorophenyl group would also show characteristic chemical shifts, with the carbons directly bonded to fluorine exhibiting splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 185 |

| Oxazole C-2 | 155 - 165 |

| Oxazole C-4 | 120 - 140 |

| Oxazole C-5 | 120 - 140 |

| Aromatic C-1' | 110 - 120 (t) |

| Aromatic C-2', C-6' | 160 - 165 (dd) |

| Aromatic C-3', C-5' | 110 - 115 (d) |

| Aromatic C-4' | 130 - 135 (t) |

> Note: This is a predicted data table based on typical chemical shifts for similar structures. 'd' denotes a doublet and 't' a triplet due to C-F coupling. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moieties

Fluorine-19 NMR is a powerful tool for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the presence and chemical environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms at the 2 and 6 positions of the benzoyl group. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Compound Validation

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₅F₂NO₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as CO, F, and parts of the oxazole ring, which can be used to further confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C=N and C-O bonds within the oxazole ring, and the C-F bonds of the difluorophenyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1650 - 1700 |

| C=N (Oxazole) | 1500 - 1600 |

| C-O (Oxazole) | 1000 - 1200 |

| C-F (Aromatic) | 1100 - 1300 |

| Aromatic C-H | 3000 - 3100 |

> Note: This is a predicted data table based on typical IR frequencies for the respective functional groups. Actual experimental values may vary.

Advanced Computational and Theoretical Chemistry Studies on 2 2,6 Difluorobenzoyl Oxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules, including heterocyclic compounds like oxazoles. irjweb.com This approach is favored for its balance of computational cost and accuracy. DFT calculations for oxazole (B20620) derivatives are typically performed using methods like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), often paired with basis sets such as 6-311+G(d,p) or 6-311++G(d,p) to ensure reliable results. irjweb.comufc.brnih.gov These calculations are fundamental to optimizing molecular geometries, analyzing electronic orbitals, and predicting spectroscopic behavior. irjweb.com

A crucial first step in any computational study is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. For 2-(2,6-difluorobenzoyl)oxazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to its most stable conformation. irjweb.com The planarity between the oxazole ring and the adjacent benzoyl group is a key structural feature. The dihedral angle between the two rings influences the degree of electronic conjugation in the system. irjweb.com In related structures, this angle is often found to be close to 180°, indicating a largely planar arrangement that facilitates electron delocalization. irjweb.com

The following table presents typical geometrical parameters for an oxazole derivative structure optimized using DFT calculations. These values are illustrative of the data obtained through such computational methods.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-O (oxazole) | 1.36 |

| C=N (oxazole) | 1.31 | |

| C-C (inter-ring) | 1.48 | |

| C=O (carbonyl) | 1.23 | |

| **Bond Angles (°) ** | O-C-N (oxazole) | 115 |

| C-C-O (carbonyl) | 120 | |

| Dihedral Angle (°) | Phenyl-C-C=O | ~180 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. irjweb.com In molecules with push-pull characteristics, the HOMO and LUMO are often localized on different parts of the structure, which facilitates intramolecular charge transfer upon electronic excitation. nih.gov For this compound, the electron-donating oxazole ring and the electron-withdrawing difluorobenzoyl group create such a system. DFT calculations can visualize the distribution of these orbitals, showing, for instance, the HOMO density primarily on the oxazole moiety and the LUMO density on the difluorobenzoyl portion. nih.gov

The table below provides representative energy values for frontier orbitals as determined by DFT calculations for related heterocyclic systems.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

Computational methods are highly effective in predicting various spectroscopic properties. DFT calculations can compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By comparing the calculated vibrational spectra with experimental data, researchers can confirm the optimized geometry and make definitive assignments for the fundamental vibrational modes of the molecule. nih.gov

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. These theoretical calculations help interpret experimental spectra and understand the nature of the electronic transitions, such as n→π* or π→π* transitions, within the molecule.

Reactivity Descriptors and Global Chemical Parameters

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and stability. irjweb.com They are invaluable for comparing the chemical behavior of different compounds without the need for experimental synthesis and testing.

Key global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness represents the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η).

The following table contains illustrative values for these reactivity descriptors, derived from typical HOMO and LUMO energies calculated for oxazole derivatives.

| Descriptor | Symbol | Formula | Typical Calculated Value |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -3.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.5 eV |

| Electrophilicity Index | ω | μ² / (2η) | ~ 2.45 eV |

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling offers profound insights into reaction mechanisms. DFT can be used to map out entire reaction pathways, identifying transition states and intermediates. This is crucial for understanding how a molecule like this compound might be synthesized or how it interacts with other chemical species, such as biological targets. ufc.bracs.org

A valuable tool in this context is the Molecular Electrostatic Potential (MEP) map. irjweb.com The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). irjweb.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, identifying them as sites for electrophilic attack. Conversely, positive potential would be expected around the carbonyl carbon and the hydrogen atoms.

Computational docking studies, a form of molecular modeling, can predict how this compound might bind to the active site of an enzyme. ufc.br By simulating the interactions between the ligand and the protein, these models can elucidate the mechanism of action for potential therapeutic applications, guiding the design of more potent and selective derivatives.

Energy Profiles and Transition State Characterization

The study of reaction energy profiles is fundamental to understanding the synthesis and reactivity of oxazole derivatives. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For the formation of oxazole rings, energy profiles can elucidate the viability of different synthetic pathways. For instance, in the cascade assembly of 2-substituted-4,5-dimethyloxazoles, calculations can compare the energetics of different proposed intermediates, such as propargyl and allenyl species, to determine the most likely reaction mechanism. researchgate.net The structure of the transition state, the highest point on the energy profile between an intermediate and the next, is critical as its energy determines the reaction rate.

In reactions involving the functionalization of the oxazole ring, such as the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles (including oxazoles), computational studies are key to understanding the mechanism. acs.orgacs.org Theoretical models propose a catalytic cycle that involves several steps, including concerted metalation-deprotonation (CMD). Anhydrides are identified as effective coupling partners, which is attributed to the low energy of a proposed 6-membered transition state during the CMD step. acs.orgacs.org Characterizing these transition states computationally helps in optimizing reaction conditions and ligand choice. For example, organometallic studies combined with calculations revealed that the ligand XantPhos enforces an unusual "seesaw" geometry for a key palladium intermediate, which is hypothesized to be crucial for the catalyst's effectiveness. acs.orgacs.org

Solvent Effects on Reaction Energetics

The solvent environment can dramatically influence reaction rates and equilibria. Computational models can explicitly or implicitly account for solvent effects to provide a more accurate picture of reaction energetics. Ab initio molecular dynamics simulations, for example, have been used to study the behavior of oxazole in aqueous suspensions, providing insights into competitive solvation and chemisorption processes. researchgate.net These simulations can model the dynamic interactions between the solute and individual solvent molecules.

Molecular Dynamics Simulations for Dynamic Behavior of Related Oxazole Structures

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, revealing conformational changes, diffusion, and intermolecular interactions.

MD simulations are widely applied to study oxazole-containing compounds in various contexts. In drug discovery, MD is used to assess the stability of a ligand-protein complex. nih.govnih.gov After docking a potential drug molecule into a protein's active site, an MD simulation can reveal whether the ligand remains stably bound or if it dissociates, and it can show how the protein structure adapts to the ligand's presence. nih.govnih.gov These simulations have been performed on various oxadiazole, isoxazole, and benzoxazole (B165842) derivatives to confirm the stability of their interactions with target enzymes. nih.govnih.govnih.gov

Furthermore, MD simulations can elucidate the interaction of oxazole derivatives with surfaces or in solution. They have been used to investigate the adsorption behavior of benzoxazole-2-thione on steel surfaces to understand its mechanism as a corrosion inhibitor. mdpi.com In another study, Car-Parrinello MD simulations were employed to understand the behavior of oxazole in aqueous silver nanoparticle suspensions. researchgate.net

| System Studied | Simulation Type | Key Finding | Reference |

| Oxadiazole derivatives with Enterococcus D-Ala-D-Ser ligase | Molecular Dynamics (MD) | Showed stable behavior of the enzyme-inhibitor complex. | nih.gov |

| 1,3,4-Oxadiazole derivatives with cholinesterase enzymes | Molecular Dynamics (MD) | Confirmed the stability of the ligand within the enzyme's active site. | nih.gov |

| Benzoxazole-2-thione on C38 steel surface | Molecular Dynamics (MD) | Investigated the adsorption behavior to understand corrosion inhibition. | mdpi.com |

| Isoxazole-carboxamide derivatives with COX enzymes | Molecular Dynamics (MD) | Studied the change in protein backbone dynamicity and stability of the ligand-protein complex. | nih.gov |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan with 4URO receptor | Molecular Dynamics (MD) | Reflected a stable ligand-receptor interaction over the simulation time. | nih.gov |

| Oxazole in aqueous silver suspension | Ab initio Molecular Dynamics | Provided information on solvation and competitive chemisorption processes. | researchgate.net |

Studies on Excited-State Intramolecular Proton Transfer (ESIPT) in Fluorinated Oxazole Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor group to an acceptor group within the same molecule upon photoexcitation. This process can lead to a species with a different electronic structure that often exhibits a large Stokes shift in its fluorescence spectrum. While direct studies on this compound are not prominent, the principles can be understood from related heterocyclic systems.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are essential for studying ESIPT. ncku.edu.tw They can model the electronic excited states and the potential energy surfaces along the proton transfer coordinate. For example, studies on a model of the green fluorescent protein (GFP) chromophore have used TD-DFT to explore the entire ESIPT process, from initial photoexcitation to the final fluorescence emission and ground-state recovery. ncku.edu.tw Research on other heterocyclic systems like 1-(2-Benzothiazolyl)-2-hydroxytryptanthrin shows that ESIPT is responsible for fluorescence in low-polarity solvents. researchgate.net

The presence of electron-withdrawing fluorine atoms in the 2,6-difluorobenzoyl moiety would significantly influence the electronic properties of the oxazole system. This substitution could modulate the acidity of potential proton donors and the basicity of proton acceptors within the molecule or in its environment, potentially facilitating or inhibiting ESIPT pathways. Computational studies would be invaluable in predicting whether such a process is feasible and what its photophysical consequences would be for fluorinated oxazole systems.

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Understanding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, allowing scientists to screen virtual libraries of compounds against a protein target and to understand the molecular basis of their interaction.

Numerous studies have utilized molecular docking to investigate the potential biological targets of oxazole, isoxazole, and oxadiazole derivatives. bioinformation.netnih.gov The process involves preparing 3D structures of the ligand and the protein target. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. bioinformation.net The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govbioinformation.net

These studies have successfully identified potential inhibitors for a wide range of targets, including enzymes involved in bacterial resistance, cholinesterases, and proteins crucial for pathogen virulence. nih.govnih.govnih.gov For example, docking studies on oxazole piperazine (B1678402) derivatives against the dentilisin protein from Treponema denticola and oxazole compounds against the HmuY protein of Porphyromonas gingivalis helped identify derivatives with better binding affinities than some clinically used drugs. bioinformation.netnih.gov These computational predictions provide a strong rationale for the synthesis and experimental testing of the most promising compounds.

| Compound Class | Protein Target | Docking Software/Method | Key Findings | Reference(s) |

| Oxadiazole derivatives | Enterococcus D-Ala-D-Ser ligase | Not specified | Inhibitors bind at ATP binding pocket; interactions with Phe172, Lys174, etc. | nih.gov |

| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase (AChE) | Not specified | Identified selective AChE inhibitors with ideal docking poses. | nih.gov |

| Oxazole derivatives | Heme binding protein (HmuY) of P. gingivalis | AutoDock Vina | Derivatives showed better binding affinity (-9.4 to -11.3) than standard drugs (-6.0 to -8.6). | bioinformation.net |

| Isoxazole-carboxamide derivatives | COX-1 and COX-2 enzymes | Not specified | Identified key substitutions leading to potent and selective COX-2 inhibition. | nih.gov |

| Oxazole piperazine derivatives | Dentilisin from T. denticola | Not specified | Compounds showed binding energies from -6.9 to -8.5 Kcal/mol, comparable to or better than controls. | nih.gov |

| Acylhydrazone-Oxazole hybrids | Main protease (Mpro) of SARS-CoV-2 | Autodock4 | Hybrids showed good predicted free energy values, interacting with key residues like Cys145. | mdpi.com |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan | 4URO receptor | Not specified | Compound 4c showed the highest dock score of -8.0 kcal/mol. | nih.gov |

Applications in Advanced Materials Science Research

Development of Polymers and Organic Electronic Materials

The oxazole (B20620) moiety is a key building block in polymer chemistry, particularly in the synthesis of poly(2-oxazoline)s (PAOx). researchgate.netnih.gov These polymers are synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. core.ac.ukresearchgate.net The properties of the resulting polymer can be finely tuned by varying the substituent at the 2-position of the oxazoline (B21484) ring. sigmaaldrich.com

Research has shown that the introduction of fluorine atoms onto the phenyl substituent dramatically influences the polymerization kinetics. Specifically, the living cationic ring-opening polymerization of 2-oxazolines with fluorinated aromatic substituents is strongly accelerated by the presence of ortho-fluoro substituents. rsc.org A study on the polymerization of various fluorinated 2-phenyl-2-oxazolines revealed that 2-(2,6-difluorophenyl)-2-oxazoline (the monomer precursor to a polymer chain structurally related to 2-(2,6-Difluorobenzoyl)oxazole) is the fastest 2-oxazoline monomer reported for living CROP to date. researchgate.net This acceleration is attributed to the increased reactivity of the cationic propagating species. core.ac.uk

The rapid polymerization rate is highly advantageous for the efficient synthesis of well-defined high molecular weight polymers and block copolymers. These fluorinated polymers are promising candidates for advanced organic electronic materials, where properties like thermal stability, chemical resistance, and specific electronic characteristics are crucial. The versatility of PAOx allows for the creation of materials ranging from hydrophilic to hydrophobic and even fluorophilic, opening avenues for their use in specialized applications like gas separation membranes and advanced coatings. researchgate.netvt.edumdpi.com

Table 1: Comparison of Polymerization Rates for Various 2-Aryl-2-Oxazoline Monomers This table illustrates the significant rate enhancement provided by ortho-fluoro substitution on the phenyl ring during cationic ring-opening polymerization.

| Monomer | Substituent Position | Relative Polymerization Rate (kp) |

| 2-Phenyl-2-oxazoline | Unsubstituted | Slow |

| 2-(4-Chlorophenyl)-2-oxazoline | para- | Slightly increased |

| 2-(4-Nitrophenyl)-2-oxazoline | para- | Slightly increased |

| 2-(2,6-Difluorophenyl)-2-oxazoline | ortho- | Significantly accelerated; fastest reported |

| Data compiled from research findings on the kinetics of CROP for 2-aryl-2-oxazolines. core.ac.ukresearchgate.net |

Catalysis and Ligand Design for Metal Complexes

The structure of this compound is well-suited for applications in coordination chemistry and catalysis. The oxazole nitrogen and the carbonyl oxygen atom can act as a bidentate ligand, coordinating to a central metal ion to form stable chelate complexes. Benzoxazole (B165842) derivatives, a closely related class of compounds, are known to be used as ligands to prepare numerous complexes with transition metal ions. researchgate.net

The coordination of these ligands with metals like copper(II), zinc(II), nickel(II), and others can lead to the formation of complexes with unique geometries and electronic properties. researchgate.netnih.gov These metal complexes are investigated for a variety of catalytic applications. For instance, metal complexes involving heterocyclic ligands like oxadiazoles (B1248032) and benzimidazoles have been explored for their potential in various chemical transformations. researchgate.netnih.gov The specific electronic environment created by the this compound ligand, influenced by its electron-withdrawing fluorine atoms, can modulate the reactivity and selectivity of the metal center in a catalytic cycle.

Furthermore, the oxazole ring itself can participate in catalytic processes. For example, palladium-catalyzed cross-coupling reactions enable the functionalization of the oxazole ring, highlighting its utility as a reactive scaffold in synthetic chemistry. tandfonline.com The development of efficient catalysts for synthesizing benzoxazole derivatives, such as using Brønsted acidic ionic liquids, further underscores the importance of this heterocyclic core in modern catalysis. acs.org

Table 2: Examples of Metal Complexes with Benzoxazole-Type Ligands and Their Studied Applications This table provides examples of how benzoxazole and related structures are used as ligands to form metal complexes with potential utility.

| Ligand Type | Metal Ion(s) | Complex Geometry (Example) | Potential Application Area |

| 2-Trifluoroacetonylbenzoxazole | Cu(II), Zn(II), Ni(II), Mg(II) | Not specified | Antibacterial agents |

| 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | Mn(II), Co(II), Cu(II) | Octahedral | Materials chemistry |

| 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | Zn(II), Cd(II) | Tetrahedral | Materials chemistry |

| 6-bromo-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine | Cu(II) | Monodentate coordination | Antitumor agents |

| Data sourced from studies on metal complexes of benzoxazole and related heterocyclic ligands. researchgate.netnih.govnih.gov |

Optoelectronic Applications: Tunable Fluorophores in Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, there is a high demand for small organic molecules that can function as efficient and tunable fluorophores for applications such as Organic Light-Emitting Diodes (OLEDs). nih.gov Oxazole derivatives have emerged as a promising class of luminophores. nih.gov The oxazole scaffold can form the core of a Donor-π-Acceptor (D-π-A) framework, which is a common design strategy for creating molecules with desirable photophysical properties, including large Stokes shifts and tunable emission wavelengths. nih.govresearchgate.net

The structure of this compound fits this D-π-A model. The oxazole ring can act as a π-conjugated system, while the 2,6-difluorobenzoyl group serves as a potent electron-withdrawing acceptor moiety. By modifying the substituents on the oxazole or phenyl rings, the electronic properties and, consequently, the emission color and efficiency can be precisely controlled. mdpi.comnih.gov Research on other highly substituted oxazoles has demonstrated that their fluorescence can be tuned across the visible spectrum, from blue to orange. researchgate.net

Incorporating π-conjugated spacers at the 2- or 5-position of an aryloxazole core has been shown to produce new series of fluorescent dyes with significant Stokes shifts (up to 208 nm) and strong solvatochromic behavior, where the emission color changes with solvent polarity. researchgate.net This tunability is critical for developing new emitter and host materials for OLEDs. While direct application of this compound in OLEDs is a subject for further research, its structural characteristics strongly suggest its potential as a building block for creating novel, highly efficient fluorophores for next-generation organic electronic devices. nih.govnih.gov

Table 3: Photophysical Properties of Selected 2,5-Disubstituted Oxazole Dyes This table illustrates the principle of fluorescence tuning in oxazole derivatives through chemical modification, a key concept for OLED material design.

| Oxazole Derivative Structure | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| 2-(4-methoxyphenyl)-5-phenyloxazole | 365 | 420 | 55 |

| 2-(naphthalen-2-yl)-5-phenyloxazole | 350 | 450 | 100 |

| 5-phenyl-2-(4-(thiophen-2-yl)phenyl)oxazole | 360 | 485 | 125 |

| 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)-5-phenyloxazole | 390 | 510 | 120 |

| Data adapted from studies on π-conjugated oxazole dyes. researchgate.net |

Exploration in Medicinal Chemistry Research: Mechanistic and Design Perspectives

Oxazole (B20620) Scaffold as a Privileged Structure in Bioactive Molecule Research

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules. tandfonline.comnih.gov Its prevalence in both natural products and synthetic compounds underscores its significance as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation arises from the ability of the oxazole core to serve as a versatile framework for the construction of diverse molecular entities that can interact with a wide array of biological targets. nih.govnih.gov

The utility of the oxazole nucleus is demonstrated by its presence in a variety of marketed drugs with activities ranging from anti-inflammatory to antidiabetic and anticancer. nih.gov Natural products isolated from marine and terrestrial organisms often feature the oxazole moiety and exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, and antitumor activities. tandfonline.com The structural and chemical diversity of oxazole-based molecules allows them to engage with various enzymes and receptors through non-covalent interactions, leading to a wide range of biological responses. nih.gov

The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can readily participate in interactions with biological macromolecules. tandfonline.com This inherent ability to form multiple types of interactions makes the oxazole scaffold a valuable starting point for the design and development of novel therapeutic agents. nih.govnih.gov Researchers are continually exploring the modification of the oxazole ring at its three available positions for substitution to create new chemical entities with enhanced or novel biological activities. nih.govnih.gov

Interactive Table: Examples of Marketed Drugs Containing the Oxazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Aleglitazar | Antidiabetic |

| Ditazole | Platelet Aggregation Inhibitor |

| Mubritinib | Tyrosine Kinase Inhibitor |

| Oxaprozin | COX-2 Inhibitor |

This table is populated with examples of drugs that contain the oxazole scaffold. nih.gov

Molecular Mechanisms of Interaction with Biological Targets

The biological activity of compounds containing the 2-(2,6-Difluorobenzoyl)oxazole structure is intrinsically linked to their ability to interact with specific molecular targets. While direct studies on this exact compound are limited in the public domain, the broader class of oxazole derivatives provides significant insights into their mechanisms of action.

Oxazole-containing molecules are known to exert their pharmacological effects by modulating the activity of various enzymes and receptors. nih.gov The flexible nature of the oxazole scaffold allows it to bind to a diverse range of molecular targets. nih.gov For instance, certain oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The interaction with these enzymes is often the basis for the anti-inflammatory properties observed in this class of compounds. The specific interactions can involve hydrogen bonding and other non-covalent forces with amino acid residues in the active site of the enzyme, leading to its inhibition.

The therapeutic potential of oxazole derivatives often stems from their ability to interfere with critical biological pathways. Research on various oxazole-containing compounds has revealed their capacity to inhibit a number of key cellular processes.

Protein Kinases: Substituted oxazole derivatives have been identified as inhibitors of protein kinases, such as phosphoinositide 3-kinase γ (PI3Kγ). nih.gov These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these kinases, oxazole compounds can disrupt these pathways, which is a key mechanism in cancer therapy. nih.gov

DNA Topoisomerases: Some heterocyclic compounds are known to target DNA topoisomerases, enzymes that are essential for DNA replication and transcription. nih.govnih.gov By inhibiting these enzymes, compounds can induce DNA damage and trigger cell death, a mechanism exploited in both antibacterial and anticancer treatments. nih.gov While direct evidence for this compound is not available, the general class of heterocyclic compounds has shown activity against these enzymes.

Other Pathways: The versatility of the oxazole scaffold allows for its interaction with a multitude of other biological targets, potentially affecting pathways involving B-cell lymphoma 6 (Bcl-6) and various receptor-mediated signaling. nih.gov However, specific data on the interaction of this compound with STAT3, G-quadruplexes, microtubules, HDAC, LSD1, NQO1, aromatase, estrogen receptor, GRP-78, or the Keap-Nrf2 pathway is not extensively documented in the reviewed literature.

The binding of oxazole-containing ligands to their biological targets is governed by a combination of intermolecular forces. The nitrogen and oxygen atoms within the oxazole ring are capable of forming hydrogen bonds with appropriate donor or acceptor groups on the target protein. tandfonline.com These directed interactions contribute significantly to the binding affinity and specificity of the molecule.

Furthermore, the aromatic nature of the oxazole ring allows for the formation of pi-pi stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within the binding site of a protein. These non-covalent interactions, along with hydrophobic interactions, play a crucial role in stabilizing the ligand-protein complex and are a key consideration in the rational design of potent inhibitors. benthamscience.com

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For oxazole-based compounds, SAR studies focus on understanding the impact of different substituents on the oxazole ring and associated phenyl rings to optimize interactions with biological targets. nih.gov

The substitution pattern on the oxazole ring is a critical determinant of biological activity. nih.gov Modifications at the available positions can lead to significant changes in potency and selectivity. These studies help in identifying which functional groups are favorable for enhancing physicochemical properties and interactions at the target site, ultimately leading to increased therapeutic activity. tandfonline.com

The introduction of fluorine atoms into a drug candidate can have a profound impact on its biological properties. tandfonline.comacs.org In the case of this compound, the presence of two fluorine atoms on the benzoyl group is a key structural feature.

Fluorine is the most electronegative element, and its incorporation can alter the electronic properties of the molecule, influencing its acidity or basicity and its ability to participate in hydrogen bonding. benthamscience.comtandfonline.com This can lead to enhanced binding affinity for a target protein through direct interactions of the fluorine atom with the protein or by modulating the polarity of adjacent functional groups. tandfonline.com

The small size of the fluorine atom means that its substitution for hydrogen results in minimal steric hindrance, allowing it to be well-tolerated in many binding pockets. benthamscience.comnih.gov The presence of fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. benthamscience.comtandfonline.com By strategically placing fluorine atoms, medicinal chemists can fine-tune the properties of a molecule to achieve a better balance of potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov For example, the substitution of fluorine can block sites of metabolic oxidation, leading to improved metabolic stability. acs.orgnih.gov

Role of Oxazole and Benzoyl Moieties in Molecular Recognition

The molecular architecture of this compound, comprising a distinct oxazole ring linked to a 2,6-difluorobenzoyl group via a carbonyl bridge, dictates its interaction with biological targets. The individual contributions of the oxazole and benzoyl moieties are critical for molecular recognition, the process by which molecules selectively bind to specific receptors or enzymes.

The oxazole moiety is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom. nih.govirjmets.comnumberanalytics.com This ring is a prevalent scaffold in medicinal chemistry, valued for its unique structural and electronic properties. nih.govirjmets.com The oxazole ring's aromatic nature and the presence of heteroatoms allow it to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are fundamental to binding with biological macromolecules. nih.gov Its structural flexibility and electronic characteristics can enhance a molecule's bioavailability and metabolic stability. irjmets.com Furthermore, the oxazole ring can act as a bioisostere, mimicking other chemical groups like furan (B31954) or pyridine (B92270) to facilitate favorable interactions with biological receptors. rsc.org

The benzoyl moiety , derived from benzoic acid, consists of a benzene (B151609) ring attached to a carbonyl group. ontosight.ai This structural unit plays a significant role in molecular recognition, primarily through hydrophobic and π-π stacking interactions. A compelling example is the recognition of benzoyllysine by the sirtuin enzyme Hst2. nih.gov In this interaction, the benzene ring of the benzoyl group engages in a π-π stacking interaction with an aromatic phenylalanine residue (F67) in the enzyme's binding pocket. nih.gov Simultaneously, the conjugated amide system of the benzoyllysine forms additional π-π interactions with other aromatic residues, creating a multi-point stacking mechanism that secures the molecule in the binding channel. nih.gov This demonstrates the critical role of the benzoyl group's aromatic surface in establishing specific, high-affinity binding. In the context of this compound, the 2,6-difluoro substitution on the phenyl ring further modulates the electronic properties of the benzoyl moiety, potentially influencing its binding affinity and selectivity.

Table 1: Key Moieties and Their Roles in Molecular Recognition

| Moiety | Key Structural Features | Primary Interactions in Molecular Recognition |

|---|---|---|

| Oxazole | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. wikipedia.org | Hydrogen bonding, dipole-dipole interactions, π-π stacking, acts as a bioisostere. nih.govrsc.org |

| Benzoyl | Benzene ring attached to a carbonyl group. ontosight.ai | Hydrophobic interactions, π-π stacking with aromatic amino acid residues. nih.gov |

Utility as Chemical Probes in Biochemical Assays

Compounds like this compound serve as valuable chemical probes in biochemical assays. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The utility of a compound as a probe hinges on its ability to bind with high affinity and selectivity to its target, thereby eliciting a measurable response.

The structure of this compound is well-suited for this purpose. Its mechanism of action involves binding to specific molecular targets, such as enzymes, and modulating their activity. For instance, research on similar fluorinated benzoxazole (B165842) derivatives has shown they can be used as probes to investigate enzyme interactions. The fluorine atoms on the benzoyl ring are particularly significant in this context. They can enhance the molecule's binding affinity and selectivity for its target enzyme, making it a more precise tool for biochemical studies.

By using such compounds to inhibit a specific enzyme, researchers can elucidate the enzyme's role in broader metabolic or signaling pathways. The ability to induce a specific biological effect, such as the inhibition of bacterial cell wall synthesis or the induction of apoptosis in cancer cells, allows for the detailed investigation of these complex processes.

Design and Synthesis of Analogues for Mechanistic Elucidation in Medicinal Chemistry

The design and synthesis of analogues—molecules with structures similar to a parent compound—is a cornerstone of medicinal chemistry. This process is crucial for elucidating the mechanism of action and establishing a Structure-Activity Relationship (SAR), which describes how chemical structure relates to biological activity. By systematically modifying parts of the this compound scaffold, researchers can identify the key structural features required for its biological effects.

Several synthetic strategies have been developed to produce oxazole derivatives and their analogues. These methods provide the chemical tools needed to create a library of related compounds for mechanistic studies.

Common Synthetic Approaches:

Acylation of Oxazole: A direct method involves the acylation of a pre-formed oxazole ring with 2,6-difluorobenzoyl chloride. This reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack.

Robinson-Gabriel Synthesis and Related Cyclizations: This classical approach involves the cyclodehydration of 2-acylaminoketones to form the oxazole ring. wikipedia.org A related, multi-step method starts with the reaction of an amino acid ester with 2,6-difluorobenzoyl chloride to form an amidoester. This intermediate is then reduced to an amidoalcohol, which subsequently undergoes cyclization to yield the oxazole ring. This pathway offers flexibility in introducing various substituents.

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed reactions, allow for the direct functionalization of the oxazole ring's C-H bonds. This advanced technique enables the introduction of diverse chemical groups onto the oxazole core, providing efficient access to a wide range of analogues for detailed mechanistic investigation. acs.org

The synthesis of the key starting material, 2,6-difluorobenzamide (B103285), can be achieved through various means, including its subsequent conversion to the highly reactive 2,6-difluorobenzoyl isocyanate, a versatile precursor for many synthetic routes. prepchem.comgoogle.com

Table 2: Overview of Synthetic Strategies for Oxazole Analogues

| Synthesis Strategy | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Direct Acylation | A pre-formed oxazole ring is directly acylated. | Oxazole, 2,6-Difluorobenzoyl chloride, Triethylamine | |

| Cyclization of Amidoalcohol | An acyclic precursor is synthesized and then cyclized to form the oxazole ring. | Amino acid ester, 2,6-Difluorobenzoyl chloride, Sodium borohydride, Thionyl chloride | |

| van Leusen Reaction | A reaction involving tosylmethyl isocyanide (TosMIC) to construct the oxazole ring. | Aldehydes, Tosylmethyl isocyanide | nih.gov |